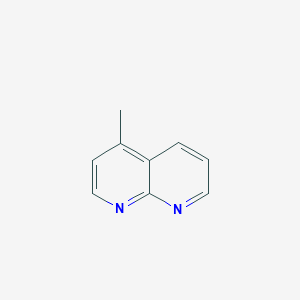

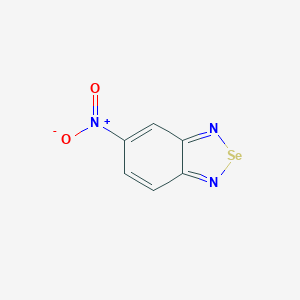

4-メチル-1,8-ナフチリジン

概要

説明

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine through a six-step reaction involving condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps, confirming the complexity and versatility of naphthyridine synthesis processes (Teng Da-wei, 2010).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been thoroughly investigated through spectroscopic methods such as NMR, MS, and X-ray crystallography. These studies reveal the distinct configurations, electronic distributions, and stereochemistry essential for understanding the chemical reactivity and properties of these compounds. For instance, the structural determination of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine and terpyridine analogous tridentate ligands highlights the coordination chemistry and potential application of naphthyridines in the development of complex molecular architectures (T. Koizumi et al., 2005).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the adaptability of naphthyridine compounds in forming ligands for metal complexes, demonstrating their importance in coordination chemistry (R. Zong et al., 2008). Additionally, the reactivity of naphthyridine compounds with amines under different conditions showcases their versatility in producing a wide range of derivatives, further expanding their application scope (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of naphthyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic electronics. The high thermal stability and phase transition temperatures of 4,8-substituted 1,5-naphthyridines, combined with their luminescence properties, make them promising materials for organic light-emitting diodes (OLEDs) (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthyridines, including their reactivity, electron affinity, and potential for forming complex molecules, are integral to their utility in chemical synthesis and material science. The ability of naphthyridines to participate in multi-component reactions, as demonstrated in the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines, underscores their reactivity and potential for creating diverse chemical structures (A. Verma et al., 2013).

科学的研究の応用

医薬品化学と創薬

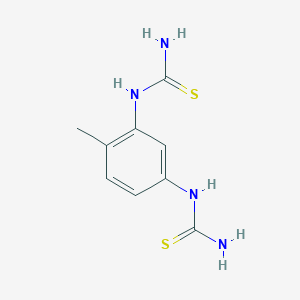

4-メチル-1,8-ナフチリジンを含む1,8-ナフチリジン骨格は、医薬品化学と創薬の分野で大きな注目を集めています . 神経変性疾患や免疫調節性疾患の治療に潜在的な可能性を示しており、抗HIV、抗うつ作用、抗酸化作用も示しています .

抗菌作用

4-メチル-1,8-ナフチリジンを含む1,8-ナフチリジン誘導体は、顕著な抗菌活性を示しています . これは、新しい抗菌薬の開発においてそれらを価値あるものにします .

抗ウイルス作用

これらの化合物は、抗ウイルス特性も示しています . これは、抗ウイルス療法の開発における潜在的な用途を示唆しています .

抗がん作用

1,8-ナフチリジン誘導体は、抗がん用途における潜在的な用途を示しています . これは、新しい抗がん剤の開発の可能性を開きます .

抗炎症作用と鎮痛作用

これらの化合物は、抗炎症作用と鎮痛作用を示しています . これは、炎症性疾患や痛みを治療する薬の開発に使用できることを示唆しています<a aria-label="2: These compounds have shown anti-inflammatory and analgesic activities2" data-citationid="762f6c53-4bbb-c248-13ea-a34d5edaaced-30" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Alka-Madaan-2/publication/283625137_18-Naphthyridine_Derivatives_A_Review_of_Multiple_Biological_Activities/links/59f895c5aca272607e2f57dd/1-8-Naphthyridine-Derivatives-A-Review-of-Multiple-

作用機序

Target of Action

4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,8-naphthyridine is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .

Pharmacokinetics

As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The primary result of the action of 4-Methyl-1,8-naphthyridine is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The efficacy and stability of 4-Methyl-1,8-naphthyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Safety and Hazards

将来の方向性

The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .

特性

IUPAC Name |

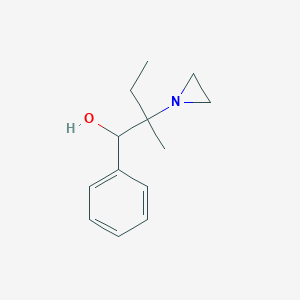

4-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARZCKWHNSKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343297 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1569-17-1 | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?

A1: While the provided research doesn't directly investigate biological applications, 4-Methyl-1,8-naphthyridine's structure holds promise. Research highlights that substituting 4-Methyl-1,8-naphthyridine with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].

Q2: How does the structure of 4-Methyl-1,8-naphthyridine lend itself to forming complexes with metals?

A2: 4-Methyl-1,8-naphthyridine possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(4-methyl-1,8-naphthyridine)dicopper, using 4-Methyl-1,8-naphthyridine as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.

Q3: What are the limitations of the available research in understanding the broader applications of 4-Methyl-1,8-naphthyridine?

A3: The available research primarily focuses on the synthesis and basic characterization of 4-Methyl-1,8-naphthyridine and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)